3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one chemical structure and physicochemical properties
3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one chemical structure and physicochemical properties
Molecular Architecture and Therapeutic Profiling of 3-(Azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one
Executive Overview
The rational design of small-molecule inhibitors targeting tumor-associated metalloenzymes has driven the evolution of coumarin-sulfonamide hybrids. Among these, 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one emerges as a highly specialized scaffold. By integrating a lipophilic 6-methylcoumarin core with a sterically demanding azepane-substituted sulfonamide at the C-3 position, this molecule exhibits potent, isoform-selective inhibition of Carbonic Anhydrase IX (CA IX), a critical mediator of tumor hypoxia survival 1[1]. This technical guide dissects the physicochemical properties, synthesis methodologies, and mechanistic pathways of this compound for drug development professionals.
Structural Rationale & Causality
The structural assembly of this compound is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:
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2H-chromen-2-one (Coumarin) Core: Acts as a "prodrug" mechanism. The coumarin lactone ring undergoes hydrolysis by esterases specifically in the tumor microenvironment to form a cis-2-hydroxycinnamic acid derivative, which then binds to the zinc ion in the CA IX active site 2[2].
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6-Methyl Substitution: The addition of a methyl group at the C-6 position increases the overall lipophilicity of the scaffold. This causality is twofold: it enhances passive diffusion across lipid bilayers and optimizes hydrophobic contacts within the CA IX binding pocket, preventing premature clearance 3[3].
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3-(Azepane-1-sulfonyl) Moiety: The sulfonamide group is the primary zinc-binding pharmacophore. However, primary sulfonamides often suffer from off-target binding to cytosolic CA I and CA II. By substituting the sulfonamide nitrogen with an azepane ring (a bulky 7-membered heterocycle), steric hindrance is deliberately introduced. This prevents the molecule from entering the narrow active sites of CA I/II, restricting its activity to the wider, more accommodating active site of CA IX 4[4].
Physicochemical Profiling
Quantitative data is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C16H19NO4S | Defines the exact atomic composition. |
| Molecular Weight | 321.39 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Calculated LogP | ~ 3.12 | Optimal lipophilicity for balancing aqueous solubility with cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 72.9 Ų | Ideal for intracellular penetration (<140 Ų) while minimizing excessive blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors | 0 | The tertiary nature of the sulfonamide reduces the desolvation penalty upon binding to the hydrophobic target pocket. |
| Hydrogen Bond Acceptors | 4 | Facilitates critical dipole interactions with active-site residues (e.g., Thr199 in CA IX). |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding.
Protocol A: Regioselective Synthesis of 3-(Azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one Rationale: Direct chlorosulfonation of 6-methylcoumarin yields a mixture of regioisomers. To enforce absolute C-3 regioselectivity, a tandem Knoevenagel condensation/sulfonamidation approach is utilized.
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Step 1: Formation of 6-methyl-2-oxo-2H-chromene-3-sulfonyl chloride
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Reaction Setup: Dissolve 10 mmol of 5-methylsalicylaldehyde in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive sulfonyl chloride intermediate.
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Reagent Addition: Dropwise add 12 mmol of chlorosulfonylacetyl chloride at 0°C, followed by the slow addition of 15 mmol of triethylamine (TEA).
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Validation Checkpoint 1 (TLC): After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the highly fluorescent starting material under UV (254 nm) confirms complete conversion.
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Step 2: Nucleophilic Substitution with Azepane
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Coupling: To the crude mixture from Step 1, add 11 mmol of azepane dropwise at 0°C. Causality: The bulky azepane acts as a nucleophile, displacing the chloride. The low temperature prevents exothermic degradation and minimizes side reactions.
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Quenching & Extraction: After 4 hours, quench the reaction with 30 mL of ice-cold 1M HCl to neutralize excess TEA and unreacted azepane. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Validation Checkpoint 2 (Purification & NMR): Purify via silica gel column chromatography. Confirm the structure via ¹H-NMR: look for the characteristic singlet of the coumarin C-4 proton at ~8.2 ppm, which validates the successful formation of the 3-substituted coumarin ring.
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Protocol B: In Vitro CA IX Inhibition and Cell Viability Assay Rationale: To prove the mechanistic efficacy of the synthesized compound, an enzyme inhibition assay must be coupled with a phenotypic cell survival assay under hypoxic conditions.
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Step 1: Stopped-Flow CO₂ Hydration Assay
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Prepare recombinant human CA IX in a 20 mM HEPES buffer (pH 7.4).
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Introduce the synthesized compound at varying concentrations (0.1 nM to 10 µM).
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Monitor the enzyme-catalyzed CO₂ hydration using a stopped-flow spectrophotometer with phenol red as a pH indicator. Causality: As CA IX hydrates CO₂ to bicarbonate and protons, the pH drops. The inhibitor slows this colorimetric shift, allowing for precise IC₅₀ calculation.
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Step 2: Hypoxic Cell Viability Assay (Self-Validating)
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Seed HT-29 (colon carcinoma) cells in two separate 96-well plates.
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Incubate Plate A under normoxia (21% O₂) and Plate B under hypoxia (1% O₂) for 24 hours. Causality: Hypoxia forces the overexpression of CA IX via the HIF-1α pathway.
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Treat both plates with the compound for 48 hours and assess viability using an MTT assay.
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Validation Checkpoint: The compound must show significantly higher cytotoxicity in Plate B (hypoxia) compared to Plate A (normoxia). This differential toxicity self-validates that the drug's mechanism of action is dependent on hypoxia-induced CA IX expression, rather than general, non-specific cytotoxicity.
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Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of how 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one disrupts tumor survival mechanisms by targeting the hypoxic microenvironment.
Mechanism of CA IX inhibition by 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one inducing apoptosis.
References
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Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications.1
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An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. 2
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Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. 3
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Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. NIH PMC. 4
